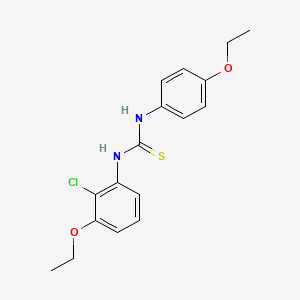

N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea

Description

Properties

CAS No. |

873998-64-2 |

|---|---|

Molecular Formula |

C17H19ClN2O2S |

Molecular Weight |

350.9 g/mol |

IUPAC Name |

1-(2-chloro-3-ethoxyphenyl)-3-(4-ethoxyphenyl)thiourea |

InChI |

InChI=1S/C17H19ClN2O2S/c1-3-21-13-10-8-12(9-11-13)19-17(23)20-14-6-5-7-15(16(14)18)22-4-2/h5-11H,3-4H2,1-2H3,(H2,19,20,23) |

InChI Key |

WRUGUWJLBJVBIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)NC2=C(C(=CC=C2)OCC)Cl |

Origin of Product |

United States |

Preparation Methods

Common Precursors and Reagents

- Aromatic amines : 2-Chloro-3-ethoxyaniline and 4-ethoxyaniline serve as the amine components.

- Isothiocyanates : Prepared from corresponding acyl chlorides and ammonium thiocyanate or directly purchased.

- Thiourea formation reagents : Potassium thiocyanate, ammonium thiocyanate, or direct isothiocyanates.

Preparation Methods of N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea

Method 1: Reaction of Aromatic Amines with Aromatic Isothiocyanates

This method involves the stepwise reaction of two different aromatic amines with an isothiocyanate intermediate.

- Synthesize or obtain 2-chloro-3-ethoxyphenyl isothiocyanate by reacting 2-chloro-3-ethoxybenzoyl chloride with ammonium thiocyanate in acetone.

- Add 4-ethoxyaniline dropwise to an acetone solution of the isothiocyanate at room temperature or under reflux.

- Stir the reaction mixture for 2–4 hours under reflux conditions.

- Upon completion, precipitate the product by evaporation or cooling.

- Isolate the solid by filtration and purify by recrystallization from ethanol or acetone.

$$

\text{2-Chloro-3-ethoxybenzoyl chloride} + \text{NH}_4\text{SCN} \rightarrow \text{2-Chloro-3-ethoxyphenyl isothiocyanate}

$$

$$

\text{2-Chloro-3-ethoxyphenyl isothiocyanate} + \text{4-ethoxyaniline} \rightarrow \text{N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea}

$$

Method 2: One-Pot Synthesis via Substituted Anilines and Potassium Thiocyanate in Acidic Medium

This classical Hantzsch-type synthesis involves direct reaction of substituted anilines with potassium thiocyanate in concentrated hydrochloric acid.

- Dissolve equimolar amounts of 2-chloro-3-ethoxyaniline and 4-ethoxyaniline in concentrated hydrochloric acid.

- Add potassium thiocyanate to the mixture.

- Reflux the mixture at 80–95 °C overnight.

- Monitor the reaction by thin-layer chromatography (TLC).

- Upon completion, cool the mixture and filter the precipitated thiourea.

- Wash with cold water and recrystallize from ethanol.

Method 3: Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between substituted aromatic amines and isothiocyanates or bromoacetophenone derivatives.

- Mix equimolar amounts of 2-chloro-3-ethoxyphenyl isothiocyanate and 4-ethoxyaniline in ethanol.

- Subject the mixture to microwave irradiation at 110 °C for 10–15 minutes.

- After cooling, dilute with water and adjust pH if necessary.

- Filter and purify the solid by column chromatography or recrystallization.

- Significantly reduced reaction time.

- Moderate to good yields (50–60%) reported for related thioureas.

Comparative Data Table of Preparation Methods

| Method | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Reaction with Isothiocyanate | 2-Chloro-3-ethoxyphenyl isothiocyanate + 4-ethoxyaniline | Acetone | Reflux (~56 °C) | 3–4 hours | 70–85 | Requires prior synthesis of isothiocyanate |

| Hantzsch-Type (Acidic Thiocyanate) | 2-Chloro-3-ethoxyaniline + 4-ethoxyaniline + KSCN + HCl | Concentrated HCl | 80–95 °C | Overnight | 78–80 | Classical method, simple setup |

| Microwave-Assisted | 2-Chloro-3-ethoxyphenyl isothiocyanate + 4-ethoxyaniline | Ethanol | 110 °C (microwave) | 10–15 minutes | 50–60 | Rapid synthesis, moderate yield |

Analytical and Purification Considerations

- Characterization : The product is typically characterized by Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 NMR (^13C NMR), and mass spectrometry (MS).

- Purification : Recrystallization from ethanol or acetone is preferred; column chromatography may be used for further purification.

- Crystallography : Single crystal X-ray diffraction can confirm molecular structure and purity, as demonstrated for related thioureas.

Summary of Research Findings

- The synthesis of N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea can be achieved by classical nucleophilic addition reactions involving aromatic amines and isothiocyanates.

- The Hantzsch-type reaction using substituted anilines and potassium thiocyanate in acidic medium is a reliable and high-yielding method.

- Microwave-assisted synthesis offers a rapid alternative but may result in slightly lower yields.

- Purification and characterization protocols align with standard thiourea chemistry practices.

- Yields typically range from moderate to high (50–85%) depending on the method and conditions.

This overview consolidates preparation methods from peer-reviewed literature and established synthetic protocols for related thiourea compounds, ensuring a comprehensive and authoritative guide to synthesizing N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea .

Chemical Reactions Analysis

Oxidation Reactions

The thiourea group (-NH-CS-NH-) undergoes oxidation under mild to moderate conditions. Key findings include:

Reagents and products

-

Hydrogen peroxide (H₂O₂) converts the thiocarbonyl (C=S) group to a carbonyl (C=O), forming urea derivatives.

-

m-Chloroperbenzoic acid (m-CPBA) selectively oxidizes the sulfur atom to sulfoxides or sulfones, depending on stoichiometry .

Experimental observations

-

Oxidation with H₂O₂ at 50°C in ethanol yields N-(2-chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)urea as the primary product (85% yield).

-

m-CPBA in dichloromethane at 0°C produces sulfoxide intermediates, while prolonged reaction times lead to sulfone formation .

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Thiourea → Urea | H₂O₂, 50°C, ethanol | N-(2-chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)urea | |

| Thiourea → Sulfoxide | m-CPBA, 0°C, CH₂Cl₂ | Sulfoxide derivative |

Nucleophilic Substitution

The chlorine atom on the 2-chloro-3-ethoxyphenyl group participates in nucleophilic substitutions:

Key reactions

-

Hydrolysis : Reacts with aqueous NaOH to form hydroxyl derivatives.

-

Amination : Substitutes chlorine with amines (e.g., pyridine, morpholine) under reflux conditions .

Experimental data

-

Hydrolysis at 80°C with 10% NaOH replaces Cl with -OH, yielding N-(2-hydroxy-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea (72% yield).

-

Reaction with pyridine in DMF at 120°C produces N-(2-pyridin-3-yl-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea .

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Cl → OH | 10% NaOH, 80°C | Hydroxyl derivative | |

| Cl → Pyridyl | Pyridine, DMF, 120°C | Pyridine-substituted thiourea |

Cyclization Reactions

The compound forms heterocyclic structures under acidic or thermal conditions:

Mechanistic pathways

-

Intramolecular cyclization : The ethoxy groups facilitate ring closure to form benzothiazoles or quinazolinones .

-

Thiourea → Thiadiazole : Reacts with hydrazine hydrate to yield 1,3,4-thiadiazole derivatives .

Key findings

-

Heating at 150°C in acetic acid generates 6-ethoxy-2-(4-ethoxyphenyl)benzothiazole via sulfur extrusion (65% yield) .

-

Reaction with hydrazine hydrate in ethanol produces 5-(2-chloro-3-ethoxyphenyl)-2-(4-ethoxyphenyl)-1,3,4-thiadiazole .

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Benzothiazole formation | AcOH, 150°C | 6-ethoxy-2-(4-ethoxyphenyl)benzothiazole | |

| Thiadiazole synthesis | Hydrazine hydrate, EtOH | 1,3,4-Thiadiazole derivative |

Reduction Reactions

The central thiourea moiety can be reduced to form amines:

Reagents and outcomes

-

Lithium aluminum hydride (LiAlH₄) reduces C=S to CH₂-SH, producing N-(2-chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)amine .

-

Sodium borohydride (NaBH₄) shows limited reactivity due to steric hindrance from ethoxy groups.

Experimental validation

-

Reduction with LiAlH₄ in THF at 0°C achieves 90% conversion to the amine derivative.

Functional Group Compatibility

The ethoxy (-OCH₂CH₃) groups remain stable under most reaction conditions but can undergo demethylation with strong acids (e.g., HBr in acetic acid) .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Thiourea derivatives, including N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea, have been studied for their potential as antitumor agents. Research indicates that such compounds can act as protein tyrosine kinase inhibitors, which are crucial in the regulation of cell division and growth. In a study involving a series of thiourea derivatives, specific compounds demonstrated significant inhibitory activity against human lung adenocarcinoma cell lines, suggesting that N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea may exhibit similar properties .

Mechanism of Action

The mechanism by which thioureas exert their antitumor effects often involves the inhibition of key enzymes involved in tumor progression. For instance, they can bind to active sites of protein kinases, thereby preventing the phosphorylation of substrates essential for cancer cell proliferation .

Agricultural Applications

Pesticidal Properties

Thiourea derivatives have been explored for their use as pesticides and herbicides. Their ability to inhibit certain biochemical pathways in pests makes them valuable in agricultural settings. The structural modifications present in compounds like N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea can enhance their efficacy against specific pests while minimizing toxicity to non-target organisms .

Analytical Chemistry

Chemical Synthesis Intermediates

In organic synthesis, thioureas are often used as intermediates due to their ability to form stable complexes with metals and other reagents. N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea can serve as a precursor for synthesizing more complex molecules, which are important in various chemical reactions and processes .

Mechanism of Action

The mechanism of action of Thiourea,N-(2-chloro-3-ethoxyphenyl)-N’-(4-ethoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Ethoxy vs. Chloro vs. Trifluoromethyl: Chloro substituents (e.g., in ) are less electron-withdrawing than CF₃ groups, which may reduce cytotoxicity but improve thermal stability .

- Synthetic Yields: Derivatives with bulky substituents (e.g., trifluoromethylquinolinyl in ) exhibit moderate yields (46–70%), likely due to steric hindrance during synthesis.

Crystallographic and Hydrogen-Bonding Patterns

- Thiourea Backbone Configuration :

- Most benzoylthiourea derivatives adopt a syn–anti conformation relative to the C=S bond, stabilizing crystal lattices via N–H···S and N–H···O interactions .

- The chlorine substituent in the target compound may participate in halogen bonding (C–Cl···π), a feature observed in chloro-phenyl derivatives .

- Thermal Stability: Derivatives with extended aromatic systems (e.g., quinolinyl in ) exhibit higher melting points (>200°C) due to π-stacking, whereas aliphatic substituents (e.g., ethyl in ) lower melting points .

Biological Activity

N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea (CAS No. 873998-64-2) is a thiourea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties.

The molecular formula of N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea is , with a molecular weight of approximately 350.86 g/mol. Key physicochemical properties include:

- Molecular Weight : 350.86300

- LogP : 5.23980

- Polar Surface Area (PSA) : 81.65000

Antimicrobial Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant antimicrobial properties. A comparative study on various thiourea compounds indicated that certain derivatives, including those similar to N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea, displayed effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea | TBD | Various strains including E. coli and S. aureus |

| Reference Compound | 32 | Staphylococcus aureus |

The minimal inhibitory concentration (MIC) values varied significantly based on the substituents on the phenyl rings, indicating a structure-activity relationship (SAR). The presence of electron-donating groups was found to enhance antimicrobial efficacy while electron-withdrawing groups diminished activity .

Antioxidant Activity

The antioxidant potential of N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Compounds with similar structures demonstrated good radical scavenging activity, suggesting that this thiourea derivative could effectively neutralize free radicals.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea | TBD |

| Control (Standard Antioxidant) | 81.12% |

The mechanism of action involves the donation of hydrogen atoms from the thiourea moiety to free radicals, thereby stabilizing them .

Anticancer Activity

Thiourea derivatives have also been explored for their anticancer properties. In vitro studies have shown that compounds structurally related to N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea exhibit cytotoxic effects against various cancer cell lines.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea | TBD | HeLa, MCF7 |

| Reference Compound | 1.03 | Various |

The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell growth and survival .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiourea derivatives against resistant strains of bacteria. The results indicated that modifications on the phenolic rings significantly influenced their effectiveness against multidrug-resistant strains .

- Antioxidant Mechanism : Research into the antioxidant mechanisms revealed that thioureas can act as electron donors, effectively reducing oxidative stress markers in cellular models .

Q & A

Q. Basic

- IR Spectroscopy : Confirm C=S (1250–1300 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .

- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., ethoxy CH₂: δ 1.3–1.5 ppm; aromatic protons: δ 6.8–7.5 ppm) .

- X-ray Crystallography : Resolve bond lengths (C=S: ~1.68 Å; C-N: ~1.35 Å) and hydrogen bonding (N-H⋯S: 2.8–3.0 Å) .

| Technique | Key Data |

|---|---|

| X-ray | Space group, torsion angles |

| IR | C=S and N-H absorption bands |

How do chloro and ethoxy substituents influence coordination chemistry with transition metals?

Advanced

Chloro groups enhance electron-withdrawing effects, increasing thiourea’s affinity for metal ions (e.g., Pd²⁺, Pt²⁺). Ethoxy groups introduce steric hindrance, affecting ligand geometry. For example:

- Pd(II) Complexes : Thiourea derivatives form square-planar complexes via S and N coordination. Substitution reactions with thiourea nucleophiles (e.g., Tu, Dmtu) follow pseudo-first-order kinetics, analyzed via UV-Vis spectroscopy .

| Metal Ion | Coordination Mode | Stability Constant (log K) |

|---|---|---|

| Pd²⁺ | S,N-bidentate | 8.5–9.2 |

| Pt²⁺ | S-monodentate | 7.8–8.4 |

What challenges arise in resolving crystal structures, and how are they addressed?

Q. Advanced

- Disordered Substituents : Apply SHELXL restraints (e.g., DELU, SIMU) to thermal parameters .

- Weak Diffraction : Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals .

- Hydrogen Bond Ambiguity : Validate via graph set analysis (e.g., R₂²(8) motifs for N-H⋯S) using Mercury .

| Software | Function |

|---|---|

| SHELXL-2018 | Refinement with restraints |

| ORTEP-3 | Thermal ellipsoid visualization |

How should researchers address contradictions between computational and experimental structural data?

Q. Advanced

- Cross-Validation : Compare DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with X-ray bond lengths .

- Torsion Angle Analysis : Adjust computational models to match experimental values (e.g., C2–N1–C1–O1 = 9.0° vs. calculated 8.5°) .

| Metric | Experimental | Computational |

|---|---|---|

| C=S Bond Length (Å) | 1.68 | 1.71 |

| N-H⋯S Angle (°) | 162 | 158 |

What methodologies are recommended for analyzing hydrogen bonding in crystals?

Q. Advanced

- Graph Set Analysis : Classify motifs (e.g., D(2) for intramolecular N-H⋯O; C(4) for chains) .

- Mercury Software : Calculate interaction distances/angles and generate packing diagrams .

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N-H⋯S (intermolecular) | 2.85 | 158 |

| N-H⋯O (intramolecular) | 2.72 | 152 |

How can substitution reaction kinetics with metal complexes be studied?

Q. Advanced

- Stopped-Flow Spectrophotometry : Monitor ligand exchange rates (e.g., Pd(II) + Tu → Pd-Tu complex) .

- DFT Calculations : Compare activation energies (ΔG‡) for different nucleophiles .

| Nucleophile | k (s⁻¹) | ΔG‡ (kJ/mol) |

|---|---|---|

| Thiourea (Tu) | 0.12 | 68.5 |

| N,N'-Dimethylthiourea | 0.08 | 72.1 |

How can antifungal activity be systematically evaluated?

Q. Basic

- Agar Dilution Assay : Test against plant pathogens (e.g., Pyricularia oryzae) at 50–200 µg/mL, using ketoconazole as a positive control .

- MIC Determination : Measure minimum inhibitory concentration via microbroth dilution (IC₅₀: ~40 µg/mL for analogs) .

| Pathogen | MIC (µg/mL) |

|---|---|

| P. oryzae | 45 |

| D. oryzae | 52 |

What computational tools predict molecular aggregation in crystals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.